(2R,3R)-2-phenylpiperidin-3-amine
Overview
Description
(2R,3R)-2-phenylpiperidin-3-amine is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, which contribute to its unique stereochemistry and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-phenylpiperidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted piperidine derivative, using a chiral rhodium or ruthenium catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale asymmetric synthesis techniques. These methods may include the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-phenylpiperidin-3-amine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
(2R,3R)-2-phenylpiperidin-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (2R,3R)-2-phenylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity. For example, it may act as an agonist or antagonist at certain receptor sites, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2-phenylpiperidin-3-amine: A stereoisomer with different biological activity due to its opposite configuration at both chiral centers.
(2R,3S)-2-phenylpiperidin-3-amine:
Uniqueness
(2R,3R)-2-phenylpiperidin-3-amine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to interact selectively with molecular targets makes it valuable in drug development and other scientific research areas .
Properties
IUPAC Name |
(2R,3R)-2-phenylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMAFYNUQDLPBP-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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